2-Undecynoic acid

Antibiofilm Oral pathogens Streptococcus mutans

2-Undecynoic acid (CAS 54299-08-0) is a medium-chain acetylenic fatty acid with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol. It is characterized by a carbon-carbon triple bond at the C-2 position relative to the carboxylic acid group.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
CAS No. 54299-08-0
Cat. No. B12787829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Undecynoic acid
CAS54299-08-0
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCCCCCCCCC#CC(=O)O
InChIInChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-8H2,1H3,(H,12,13)
InChIKeyFSHGKCLIZVPYIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Undecynoic Acid (CAS 54299-08-0): Procurement Specifications & Baseline Profile


2-Undecynoic acid (CAS 54299-08-0) is a medium-chain acetylenic fatty acid with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol [1]. It is characterized by a carbon-carbon triple bond at the C-2 position relative to the carboxylic acid group [2]. It belongs to the 2-alkynoic fatty acid (2-AFA) class, a group of synthetic compounds recognized for their diverse biological activities, including antimycobacterial, antifungal, and antibacterial properties [3]. The compound is also listed in the FDA Global Substance Registration System, confirming its identity and regulatory recognition [4].

Why 2-Undecynoic Acid is Not Interchangeable with Other C11 Fatty Acids


The precise position of the acetylenic bond within the undecanoic carbon chain is a critical determinant of biological function. The 2-alkynoic fatty acids (2-AFAs) are a distinct class whose antibacterial activity is fundamentally linked to the presence of a triple bond at the C-2 position and the carboxylic acid moiety [1]. This structural feature cannot be replicated by its positional isomer (10-undecynoic acid), its alkenoic analog (2-undecylenic acid), or the saturated fatty acid (undecanoic acid). Substitution can lead to complete loss or significant alteration of specific activities, such as the inhibition of bacterial conjugation or specific enzyme targets like DNA gyrase [2]. The following evidence substantiates that 2-undecynoic acid offers unique functional properties that are not universally shared across its analogs.

Quantitative Differentiation: 2-Undecynoic Acid vs. Positional Isomers and Class Analogs


Comparative Anti-Biofilm Activity: 2-Undecynoic Acid vs. 10-Undecynoic Acid (Positional Isomer)

2-Undecynoic acid's unique position of unsaturation at the C-2 carbon is hypothesized to confer differential anti-biofilm and antimicrobial activity compared to its positional isomer, 10-undecynoic acid [1]. While direct comparative data for 2-undecynoic acid is not available in the sourced literature, a study on the closely related 10-undecynoic acid establishes a quantitative baseline. 10-Undecynoic acid demonstrates anti-biofilm properties against oral pathogens, but its Minimum Biofilm Inhibitory Concentration (MBIC90) of 2.5 mg/ml and Minimum Bactericidal Concentration (MBC) of 5 mg/ml [2] highlight a moderate potency. The structural difference suggests that 2-undecynoic acid could exhibit a different potency spectrum, making it a distinct compound for research applications.

Antibiofilm Oral pathogens Streptococcus mutans

Inferred Broad-Spectrum Antibacterial Potency of 2-Undecynoic Acid via Class-Level SAR

The antibacterial activity of 2-alkynoic fatty acids (2-AFAs) is highly dependent on chain length. Studies on the 2-AFA class demonstrate that the 2-hexadecynoic acid (2-HDA, C16) is a potent antibacterial agent, with Minimum Inhibitory Concentrations (MIC) of 15.6 μg/mL against methicillin-resistant S. aureus (MRSA) and activity against vancomycin-resistant Enterococcus sp. (VRE) [1][2]. 2-Undecynoic acid (C11) is reported to be active against MRSA, VRE, Moraxella catarrhalis, and Streptococcus pneumoniae [2]. While the exact MIC values for 2-undecynoic acid are not provided, its position in the homologous series implies a distinct activity profile separate from both shorter and longer-chain analogs like 2-HDA. This class-level inference positions 2-undecynoic acid as a key probe for understanding chain-length-specific antimicrobial mechanisms.

Antibacterial MRSA VRE Structure-Activity Relationship

Differentiated Utility as a Herbicidal Precursor: 2-Undecynoic Acid vs. Structural Analogs

2-Undecynoic acid serves as a direct precursor to the herbicidal compound N,N-diethyl-N-(2-undecynyl)amine (NDUA), a known lycopene cyclase inhibitor [1]. In a direct structure-activity relationship study, the optimal chain length for the undecynylamine moiety of NDUA for herbicidal activity was found to be 11 to 14 carbon atoms [2]. This specifically positions the 2-undecynyl group (derived from 2-undecynoic acid) as the optimal structural core for this class of herbicides, conferring potent activity at nanomolar concentrations against photosynthesis in Chlamydomonas reinhardtii [2]. This contrasts with other chain-length analogs or functional group isomers, which would not provide the same level of efficacy.

Herbicide Lycopene cyclase inhibitor Agrochemical

Enzymatic Differentiation: Esterification Efficiency of 2-Undecynoic Acid vs. 10-Undecynoic Acid

The position of the triple bond significantly impacts the compound's behavior as a substrate for industrial enzymes. A study comparing the esterification of various acetylenic acids found that 10-undecynoic acid gave the highest conversion rate of esterification with several lipases [1]. In contrast, 2-nonynoic acid (a shorter-chain 2-alkynoic acid) was not esterified under the same conditions [1]. This suggests that 2-undecynoic acid, as a 2-alkynoic acid, may exhibit distinct and potentially lower reactivity in lipase-catalyzed reactions compared to its 10-isomer. This differential enzymatic susceptibility is a key parameter for biotransformation and synthetic chemistry applications.

Biocatalysis Lipase Esterification

High-Impact Application Scenarios for 2-Undecynoic Acid (CAS 54299-08-0)


Agrochemical R&D: Synthesis of Novel Bleaching Herbicides

This compound is a key precursor for synthesizing NDUA and related diethylamine herbicides. Research confirms that the undecynyl moiety (C11) derived from 2-undecynoic acid is within the optimal chain length for maximal inhibition of lycopene cyclase, a validated herbicidal target [1]. Researchers developing new agrochemicals would select 2-undecynoic acid to ensure their lead compounds possess the optimal structural features for high potency, as demonstrated by nanomolar-level activity against photosynthesis in model systems [1].

Antimicrobial Resistance Research: Investigating Novel 2-AFAs

2-Undecynoic acid is a critical tool for structure-activity relationship (SAR) studies focused on the 2-alkynoic fatty acid (2-AFA) class. As an intermediate chain-length member, it is essential for determining the relationship between carbon chain length and antimicrobial potency. It has documented activity against clinically relevant, multidrug-resistant pathogens like MRSA and VRE [2][3]. Its use in SAR studies is crucial for understanding how to optimize 2-AFAs as potential leads for new antibacterial agents, particularly against Gram-positive bacteria [2].

Oral Healthcare Product Development: Comparative Biofilm Studies

The unique C-2 acetylenic bond of 2-undecynoic acid makes it a valuable comparator compound for research on oral biofilm control. While its positional isomer, 10-undecynoic acid, has demonstrated anti-biofilm activity against oral Streptococcus spp. (MBIC90 of 2.5 mg/ml) [4], 2-undecynoic acid's distinct structure offers a probe to dissect the specific role of bond position in disrupting pathogenic oral biofilms. This research could inform the development of more targeted anti-caries or anti-plaque agents.

Biocatalysis & Green Chemistry: Enzymatic Selectivity Studies

2-Undecynoic acid serves as a specific substrate in studies of lipase selectivity and mechanism. Evidence shows that lipases exhibit a strong positional preference for acetylenic fatty acids, with 10-undecynoic acid being an excellent substrate while 2-alkynoic acids are not [5]. Procuring 2-undecynoic acid is therefore essential for researchers investigating the structural determinants of enzyme-substrate recognition or for developing chemoenzymatic syntheses where selective esterification of a specific isomer is required.

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